(S)-tert-Butyl 3-aminoazepane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWILWLHHQGUCX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653023 | |

| Record name | tert-Butyl (3S)-3-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625471-04-7 | |

| Record name | tert-Butyl (3S)-3-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-aminoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 3-aminoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a seven-membered azepane ring, a chiral center at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group, make it a valuable building block for the synthesis of complex bioactive molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that some of the data are predicted values from computational models due to the limited availability of experimentally determined values in public literature.

Table 1: General and Structural Information

| Property | Value | Source |

| IUPAC Name | tert-butyl (3S)-3-aminoazepane-1-carboxylate | [1] |

| Synonyms | (3S)-3-Aminoazepane-1-carboxylic acid tert-butyl ester, (S)-3-Amino-1-Boc-azepane | [1] |

| CAS Number | 625471-04-7 | [1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [3] |

| Appearance | White powder or colorless to yellow liquid | [2][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 296.5 ± 33.0 °C (Predicted) | [1] |

| Density | 1.020 g/cm³ (Predicted) | [1] |

| pKa | 10.35 ± 0.20 (Predicted) | [1] |

| Flash Point | 133.1 ± 25.4 °C (Predicted) | [4] |

| Solubility | Information not readily available | |

| Melting Point | Not available | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following represents expected spectral characteristics based on the structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), multiplets for the azepane ring protons, and signals corresponding to the amine proton.

-

¹³C NMR: The carbon NMR spectrum should display a resonance for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and distinct signals for the carbons of the azepane ring.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ at m/z 215.18.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and a strong C=O stretching of the carbamate group (around 1680-1700 cm⁻¹).

Synthesis and Purification

General Synthesis Approach

Caption: A generalized workflow for the synthesis of Boc-protected aminoazepanes.

Purification

Purification of the final product is typically achieved through standard laboratory techniques.

Experimental Protocol: General Purification Strategy

-

Extraction: Following the reaction, a work-up procedure involving extraction is common. The reaction mixture is typically quenched with water or an aqueous solution. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

Chromatography: If further purification is necessary, column chromatography on silica gel is a standard method. A solvent system with a gradient of ethyl acetate in hexanes or methanol in dichloromethane is often employed to separate the desired product from impurities.

-

Recrystallization: For solid products, recrystallization from a suitable solvent system can be used to obtain a highly pure compound.

Applications in Drug Discovery

The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceutical agents, most notably as a building block for Checkpoint Kinase 1 (CHK1) inhibitors.[1]

Role in CHK1 Kinase Inhibitor Synthesis

CHK1 is a key protein in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation.[5][6] this compound provides the chiral azepane core for a class of potent ureidothiophene-based CHK1 inhibitors.[1]

Caption: The role of the title compound in synthesizing CHK1 inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.[3] Some suppliers recommend storage at 2-8 °C under an inert atmosphere.[1]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its primary importance lies in its role as a key intermediate for the synthesis of potent CHK1 kinase inhibitors, which have significant potential in cancer therapy. While detailed experimental data for this specific compound is not extensively available in the public literature, this guide provides a comprehensive overview of its known properties and applications based on the current scientific knowledge. Further research and publication of experimental data will undoubtedly enhance its utility and application in the development of new and improved pharmaceuticals.

References

- 1. Cas 625471-04-7,tert-butyl (3S)-3-aMinoazepane-1-carboxylate | lookchem [lookchem.com]

- 2. tert-butyl (3S)-3-aMinoazepane-1-carboxylate, CasNo.625471-04-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (S)-tert-Butyl 3-aminoazepane-1-carboxylate

CAS Number: 625471-04-7

This technical guide provides an in-depth overview of (S)-tert-Butyl 3-aminoazepane-1-carboxylate, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the compound's chemical properties, synthesis, and its significant application in the development of targeted cancer therapies, specifically as an intermediate in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors.

Compound Profile

This compound is a chiral heterocyclic compound featuring an azepane ring substituted with a Boc-protected amine at the 3-position. This structure is of particular interest in medicinal chemistry due to its utility as a versatile scaffold for creating more complex molecules with specific biological activities.

| Property | Value |

| IUPAC Name | tert-butyl (3S)-3-aminoazepane-1-carboxylate |

| Synonyms | (3S)-3-Aminohexahydro-1H-azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester, (S)-3-Amino-1-Boc-azepane |

| CAS Number | 625471-04-7[1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Boiling Point (Predicted) | 296.5 ± 33.0 °C |

| Density (Predicted) | 1.020 g/cm³ |

| Storage Temperature | 2-8°C, under inert atmosphere |

Role in Drug Development: Synthesis of CHK1 Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of ureidothiophenes, a class of potent and selective CHK1 kinase inhibitors.[2] One notable example is the clinical candidate AZD7762, which has demonstrated the ability to potentiate the efficacy of DNA-damaging chemotherapeutic agents.[2][3]

The synthesis of such inhibitors often involves the coupling of the primary amine of this compound with a suitably functionalized thiophenecarboxamide core. The Boc protecting group can be readily removed under acidic conditions to allow for this coupling reaction.

The CHK1 Kinase Signaling Pathway

Checkpoint Kinase 1 (CHK1) is a serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[4] In response to DNA damage, CHK1 is activated, leading to cell cycle arrest, which provides time for DNA repair.[5][2] By inhibiting CHK1, cancer cells with damaged DNA are unable to arrest their cell cycle and are forced into premature mitosis, ultimately leading to cell death.[6] This makes CHK1 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.

The activation of CHK1 is primarily initiated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which detects single-stranded DNA that forms at stalled replication forks.[7][8] Once activated, CHK1 phosphorylates a number of downstream targets, including the Cdc25 family of phosphatases, to enforce cell cycle checkpoints.[5]

Experimental Protocols

Enantioselective Synthesis of this compound

While a specific, detailed, and publicly available protocol for the enantioselective synthesis of this compound is not readily found in the searched literature, the synthesis of chiral azepane scaffolds has been described.[9] These methods often employ strategies such as asymmetric hydrogenation or resolution of racemic mixtures. A plausible synthetic route could involve the enantioselective reduction of a suitable precursor, such as a cyclic enamine or imine, followed by Boc protection of the azepane nitrogen.

A general workflow for the synthesis of Boc-protected amines is outlined below.

References

- 1. (3S)-3-AMinoazepane-1-carboxylic Acid tert-Butyl Ester | 625471-04-7 [chemicalbook.com]

- 2. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CHEK1 - Wikipedia [en.wikipedia.org]

- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

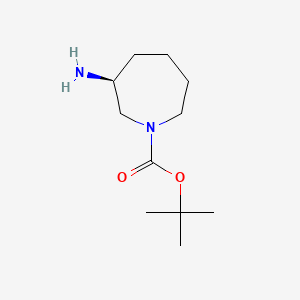

(S)-tert-Butyl 3-aminoazepane-1-carboxylate molecular structure

An In-depth Technical Guide to (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular framework is built upon an azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. The structure is further characterized by a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and an amino group at the chiral 3-position, with the (S)-stereochemistry being crucial for specific biological activities.[1]

This compound primarily serves as a versatile building block and a key intermediate in the synthesis of complex bioactive molecules.[2] The presence of a primary amino group allows for a wide range of chemical modifications, while the Boc group provides a stable and easily removable protecting element, facilitating multi-step synthetic sequences.[2] Its applications are prominent in the development of novel therapeutic agents, particularly in the fields of oncology, neuropharmacology, and anti-inflammatory research.[1][2] Specifically, it is a crucial precursor for synthesizing ureidothiophenes, which have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator in the cell cycle and a target for cancer therapy.[1][3]

Molecular Structure and Physicochemical Properties

The structural and chemical properties of this compound determine its utility in synthetic chemistry. The tert-butyl ester group enhances its solubility in organic solvents, simplifying handling and reaction workups.[2] The predicted basicity (pKa) of the amino group is around 10.35, influencing its nucleophilicity and reaction conditions.[1][4]

| Property | Value | References |

| CAS Number | 625471-04-7 | [1][4] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][4] |

| Molecular Weight | 214.31 g/mol | [1][2] |

| Appearance | Yellow to brown liquid | [2][4] |

| Predicted Boiling Point | 296.5 ± 33.0 °C at 760 mmHg | [1][4] |

| Predicted Density | 1.020 g/cm³ | [1][3][4] |

| Predicted pKa | 10.35 ± 0.20 | [1][4] |

| Purity | ≥95% (NMR) to 97% | [2] |

| InChIKey | WXWILWLHHQGUCX-SECBINFHSA-N (for R-isomer) | [3] |

| Storage Conditions | 2–8 °C, under inert gas, protect from light | [1][4] |

Applications in Drug Discovery: Targeting the CHK1 Kinase Pathway

A significant application of this compound is as an intermediate in the synthesis of CHK1 kinase inhibitors.[1][3] CHK1 is a critical enzyme in the DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells have defects in other cell cycle checkpoints (like p53) and are highly reliant on the CHK1 pathway for survival. Inhibiting CHK1 in these cells prevents DNA repair and pushes them into premature mitosis, leading to mitotic catastrophe and cell death (apoptosis). This makes CHK1 an attractive target for cancer therapeutics.

Synthetic and Experimental Workflows

While specific, detailed synthetic procedures for this compound are proprietary or found within patent literature, a generalized workflow can be constructed based on common organic chemistry principles and related syntheses. The synthesis of the azepane ring itself can be a key challenge, with methods like ring expansion of piperidine precursors being utilized for related structures.[5]

Experimental Protocols

The following are generalized protocols representative of the key chemical transformations and characterization steps involved in the synthesis and use of this compound.

Protocol 1: General Procedure for Boc Protection of Azepane Nitrogen

This protocol describes the protection of the secondary amine on the azepane ring, a crucial step in the synthesis.

-

Reagents and Equipment:

-

(S)-3-Aminoazepane dihydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.

-

-

Methodology:

-

Dissolve the (S)-3-aminoazepane salt in the chosen solvent within a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Add the base (e.g., TEA, 2.5 equivalents) dropwise to neutralize the salt and deprotonate the amine.

-

Add (Boc)₂O (1.1 equivalents) portion-wise or as a solution in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to yield the pure Boc-protected compound.

-

Protocol 2: General Procedure for Synthesis of a Ureidothiophene Derivative

This protocol outlines a potential subsequent step where the primary amine of the title compound is functionalized to create a urea linkage, a common motif in kinase inhibitors.[1][3]

-

Reagents and Equipment:

-

This compound

-

A suitable thiophene-isocyanate derivative (e.g., 2-isocyanato-thiophene-3-carbonitrile)

-

Anhydrous aprotic solvent (e.g., THF or DCM)

-

Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.

-

-

Methodology:

-

Dissolve this compound (1.0 equivalent) in the anhydrous solvent under a nitrogen atmosphere.

-

Add the thiophene-isocyanate derivative (1.0-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction for the consumption of the starting amine via TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

The resulting crude product can be purified by crystallization or flash column chromatography to yield the desired ureidothiophene compound.

-

Protocol 3: Nuclear Magnetic Resonance (NMR) Characterization

Purity and structural confirmation are typically achieved using NMR spectroscopy.[2]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz).[6]

-

Expected ¹H NMR signals: A characteristic singlet integrating to 9 protons around 1.4-1.5 ppm corresponding to the tert-butyl group of the Boc protector. Multiple multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the methylene and methine protons of the azepane ring. A broad singlet for the primary amine protons (NH₂).

-

Expected ¹³C NMR signals: Resonances for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively). Multiple signals in the aliphatic region for the azepane ring carbons. A signal for the carbonyl carbon of the Boc group (~155 ppm).

-

Conclusion

This compound is a high-value chemical intermediate with a well-defined stereocenter and versatile functional groups. Its structural features make it an ideal starting material for the synthesis of complex molecular targets in drug discovery. Its established role in the creation of CHK1 kinase inhibitors highlights its importance in modern oncology research, providing a scaffold that can be elaborated to produce potent and selective therapeutic agents. The synthetic accessibility and predictable reactivity of this compound ensure its continued use by researchers and scientists in the pharmaceutical industry.[2][1]

References

- 1. Cas 625471-04-7,tert-butyl (3S)-3-aMinoazepane-1-carboxylate | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-AMino-azepane-1-carboxylic acid tert-butyl ester CAS#: 1032684-85-7 [m.chemicalbook.com]

- 4. (3S)-3-AMinoazepane-1-carboxylic Acid tert-Butyl Ester | 625471-04-7 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic route for (S)-tert-butyl 3-aminoazepane-1-carboxylate, a valuable chiral building block in pharmaceutical research and development. The synthesis commences with the readily available and naturally occurring amino acid, L-lysine. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Core Synthesis Route: From L-Lysine to a Chiral Azepane

The primary and most efficient synthesis of this compound involves a multi-step process beginning with the cyclization of L-lysine to form the corresponding lactam, (S)-3-aminoazepan-2-one. This intermediate then undergoes N-Boc protection, followed by conversion to an imido ester and subsequent catalytic hydrogenation to yield the final product.

A logical workflow for this synthesis is depicted below:

Spectroscopic and Synthetic Profile of (S)-tert-Butyl 3-aminoazepane-1-carboxylate: A Key Intermediate in Drug Discovery

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic compound of significant interest to researchers and drug development professionals. Its structural motif is a key building block in the synthesis of various pharmaceutical agents, notably as an intermediate in the development of Checkpoint Kinase 1 (CHK1) inhibitors, which are promising targets for cancer therapy. This technical guide provides a summary of its spectroscopic properties and a general methodology for its synthesis.

Physicochemical Properties

| Property | Value |

| CAS Number | 625471-04-7 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Storage | Store under inert gas at 2–8 °C |

Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific molecule, the following tables present expected spectroscopic data based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.2 | m | 3H | N-CH₂ (azepane ring) and N-CH (chiral center) |

| ~ 3.0 - 2.8 | m | 2H | N-CH₂ (azepane ring) |

| ~ 1.9 - 1.5 | m | 6H | CH₂ (azepane ring) |

| 1.47 | s | 9H | C(CH₃)₃ (Boc group) |

| ~ 1.3 | br s | 2H | NH₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 155.5 | C=O (Boc group) |

| ~ 79.5 | C(CH₃)₃ (Boc group) |

| ~ 52.0 | C-N (chiral center) |

| ~ 48.0 | N-CH₂ (azepane ring) |

| ~ 45.0 | N-CH₂ (azepane ring) |

| ~ 36.0 | CH₂ (azepane ring) |

| ~ 29.0 | CH₂ (azepane ring) |

| 28.4 | C(CH₃)₃ (Boc group) |

| ~ 26.0 | CH₂ (azepane ring) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3370 - 3300 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| ~ 2975, 2930, 2860 | Strong | C-H stretch (aliphatic) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

| ~ 1590 | Medium | N-H bend (primary amine) |

| ~ 1455 | Medium | C-H bend (CH₂) |

| ~ 1390, 1365 | Medium | C-H bend (tert-butyl) |

| ~ 1250, 1160 | Strong | C-N stretch, C-O stretch |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Interpretation |

|---|---|

| 215.17 | [M+H]⁺ |

| 159.13 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 115.12 | [M - Boc + H]⁺ |

Experimental Protocols

The following is a general, representative protocol for the synthesis of this compound. The specific reaction conditions may require optimization.

Synthesis of this compound

This synthesis involves the protection of the nitrogen atom of the azepane ring of (S)-3-aminoazepane with a tert-butoxycarbonyl (Boc) group.

Materials:

-

(S)-3-aminoazepane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-3-aminoazepane in dichloromethane.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Generalized CHK1 signaling pathway and the role of inhibitors.

The Strategic Role of (S)-tert-Butyl 3-aminoazepane-1-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction: The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is recognized as a privileged structure in medicinal chemistry due to its conformational flexibility and ability to present substituents in a distinct three-dimensional space. This unique characteristic makes it an attractive core for developing novel therapeutics targeting a wide array of biological targets. Among the various functionalized azepanes, (S)-tert-butyl 3-aminoazepane-1-carboxylate has emerged as a particularly valuable chiral building block. Its stereochemically defined amine and the presence of a tert-butyloxycarbonyl (Boc) protecting group provide a versatile platform for the synthesis of complex and potent bioactive molecules. This technical guide delves into the synthesis, applications, and strategic importance of this compound in the landscape of drug discovery, offering insights for researchers and drug development professionals.

The azepane motif is a key component in numerous FDA-approved drugs and clinical candidates, demonstrating its therapeutic relevance.[1][2] Derivatives of the azepane core have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[1][3] The conformational diversity of the substituted azepane ring is often crucial for its biological activity, making the ability to introduce specific substituents a key aspect of effective drug design.[4]

Core Synthesis and Chemical Properties

This compound is a chiral synthetic intermediate. The tert-butyl carbamate serves as a protecting group for the ring nitrogen, allowing for selective functionalization of the exocyclic primary amine at the C3 position.

General Synthetic Strategies: The synthesis of the core azepane ring typically involves several established methodologies in organic chemistry, such as ring-closing metathesis, reductive amination of dicarbonyl compounds, and ring expansion reactions of smaller cyclic precursors like piperidines.[3][5] For chiral azepanes, asymmetric synthesis or resolution of racemic mixtures is required to obtain the desired enantiomer.

A common laboratory-scale synthesis workflow for creating derivatives from this compound involves the functionalization of the primary amino group. This is typically achieved through acylation, alkylation, or sulfonylation reactions to introduce diverse substituents and build molecular complexity.

Applications in Drug Discovery

The utility of this compound spans multiple therapeutic areas, primarily serving as a scaffold to generate novel chemical entities with desired pharmacological profiles.

1. Kinase Inhibitors: The azepane structure is found in potent kinase inhibitors. For instance, the natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C.[4] This has inspired the development of synthetic azepane-containing analogues as potential anticancer agents. Structure-based design has led to the optimization of novel azepane derivatives as inhibitors of Protein Kinase B (PKB/Akt), a key node in cell survival signaling pathways.[6]

Quantitative Data: Protein Kinase Inhibition

| Compound ID | Target Kinase | IC50 | Reference |

|---|---|---|---|

| 1 | PKB-α | 5 nM | [6] |

| 4 | PKB-α | 4 nM | [6] |

Compound 1 is a (-)-balanol-derived lead structure, and Compound 4 is a plasma-stable analogue.

2. CNS Disorders and Other Therapeutic Areas: Azepane derivatives have been extensively explored for their activity on central nervous system (CNS) targets.[7] Furthermore, they have been investigated as anti-inflammatory, antimicrobial, and antidiabetic agents.[7][8] The conformational flexibility of the azepane ring allows it to adapt to the binding sites of various receptors and enzymes.

Quantitative Data: Diverse Biological Activities of Azepane Derivatives

| Compound Class | Therapeutic Area | Target/Assay | Activity (IC50/MIC) | Reference |

|---|---|---|---|---|

| Triazole-linked Tetrahydrocurcumin | Anticancer | HCT-116 cell line | 1.09 µM | [9] |

| Oxazepine derivative | Anticancer | CaCo-2 cell line | 24.53 µM | [9] |

| Azepane-based compounds | Anti-inflammatory | COX-2 Inhibition | Varies | [7] |

Note: These examples represent the broader class of azepane derivatives to illustrate potential applications.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative methodologies for the synthesis and evaluation of compounds derived from this compound.

Protocol 1: General Procedure for Amide Coupling

This protocol describes the formation of an amide bond between the primary amine of this compound and a carboxylic acid.

-

Reagent Preparation: Dissolve the desired carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add a solution of this compound (1.1 eq) in the same solvent to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a cornerstone chiral building block in contemporary drug discovery. Its inherent structural features, combined with its synthetic tractability, provide medicinal chemists with a powerful tool to explore new chemical space and develop novel drug candidates. The successful incorporation of the azepane scaffold into a variety of bioactive molecules underscores its importance. As drug discovery continues to demand greater molecular complexity and three-dimensionality, the strategic application of versatile intermediates like this compound will undoubtedly continue to fuel the innovation of next-generation therapeutics.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of (S)-tert-Butyl 3-aminoazepane-1-carboxylate in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral cyclic amine derivative widely utilized as a key building block in medicinal chemistry and pharmaceutical development.[1][2] Its azepane core is a valuable scaffold for various therapeutic agents, including kinase inhibitors for oncology applications.[2] Understanding the solubility of this intermediate is crucial for reaction setup, purification, formulation, and overall process optimization. Poor solubility can lead to challenges in handling, inaccurate dosing in screening assays, and difficulties in achieving desired reaction kinetics and yields.[3][4][]

This technical guide provides an in-depth overview of the structural factors influencing the solubility of this compound, a detailed experimental protocol for determining its thermodynamic solubility, and a framework for presenting solubility data. While extensive quantitative solubility data for this specific compound is not widely published, this guide equips researchers with the necessary tools to assess its solubility profile in various organic solvents.

Structural Analysis and Expected Solubility Profile

The solubility of a compound is governed by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size.[6] this compound possesses distinct structural features that dictate its behavior in different solvents:

-

Azepane Ring: A seven-membered saturated heterocyclic ring.

-

Primary Amine (-NH₂): A polar group that can act as a hydrogen bond donor and acceptor.

-

tert-Butoxycarbonyl (Boc) Group: A bulky, lipophilic protecting group that increases solubility in nonpolar organic solvents while sterically hindering the secondary amine within the ring.[1][7]

Based on this structure, the following solubility trends can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding interactions between the solvent's hydroxyl group and the compound's primary amine.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is likely. These solvents can accept hydrogen bonds from the primary amine and engage in dipole-dipole interactions. DMSO, in particular, is often an excellent solvent for Boc-protected amino compounds.[7][8]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected. While the Boc group and hydrocarbon backbone provide some nonpolar character, the polar primary amine will significantly reduce solubility in highly nonpolar media.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated. These solvents can accommodate the polarity of the amine to some extent while effectively solvating the lipophilic Boc group.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound.[3][6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid or liquid solute.

3.1. Principle An excess amount of the solute, this compound, is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved portion is separated by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-Violet (UV) spectroscopy.[3]

3.2. Materials and Equipment

-

This compound (liquid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or CAD)

3.3. Procedure

-

Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol). From this stock, create a series of calibration standards of known concentrations.

-

Sample Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a vial containing a known volume (e.g., 1-2 mL) of the test solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let undissolved material settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Dilution: Immediately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted samples and the calibration standards via HPLC.

-

Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standards. Use the equation from the linear regression of the calibration curve to calculate the concentration of the diluted sample. The final solubility is determined by multiplying this concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different solvents. The following table provides an illustrative example of how results could be summarized.

Disclaimer: The data in Table 1 are hypothetical and for illustrative purposes only. They are intended to represent a plausible solubility profile for a compound with this structure and should not be considered as experimentally verified values.

Table 1: Illustrative Solubility of this compound at 25 °C

| Solvent Category | Solvent | Solubility (mg/mL) | Solubility (mM) | Qualitative Description |

| Polar Protic | Methanol | > 200 | > 933 | Very Soluble |

| Ethanol | > 200 | > 933 | Very Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 200 | > 933 | Very Soluble |

| N,N-Dimethylformamide (DMF) | > 200 | > 933 | Very Soluble | |

| Acetonitrile (ACN) | ~150 | ~699 | Soluble | |

| Tetrahydrofuran (THF) | ~90 | ~420 | Soluble | |

| Chlorinated | Dichloromethane (DCM) | > 200 | > 933 | Very Soluble |

| Chloroform | > 200 | > 933 | Very Soluble | |

| Nonpolar | Toluene | < 10 | < 47 | Sparingly Soluble |

| Hexanes | < 1 | < 5 | Insoluble |

Molecular Weight of this compound: 214.31 g/mol

Experimental Workflow Visualization

The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 625471-04-7,tert-butyl (3S)-3-aMinoazepane-1-carboxylate | lookchem [lookchem.com]

- 3. enamine.net [enamine.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of Boc-Protected Aminoazepanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, synthesis, and analytical considerations for Boc-protected aminoazepanes. These compounds are valuable building blocks in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). This document is intended to serve as a resource for laboratory personnel to ensure the safe and effective use of these important chemical entities.

Safety and Handling

1.1. Hazard Identification

Boc-protected aminoazepanes should be handled as potentially hazardous chemicals. Based on data for analogous compounds, potential hazards may include:

-

Skin Corrosion/Irritation: May cause skin irritation upon contact.

-

Serious Eye Damage/Irritation: May cause serious eye irritation or damage.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

-

Acute Toxicity (Oral): May be harmful if swallowed.

1.2. Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling Boc-protected aminoazepanes. The following PPE and handling precautions are recommended:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator may be necessary.

1.3. First Aid Measures

In case of exposure, the following first aid procedures should be followed:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

1.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Physicochemical Properties

Quantitative data on the physicochemical properties of specific Boc-protected aminoazepane isomers is limited. However, some general properties can be inferred from available information and the nature of the Boc protecting group.

| Property | General Information |

| Appearance | Typically a solid at room temperature. |

| Solubility | Generally soluble in organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. Solubility in water is expected to be low. |

| Stability | The Boc group is stable to a wide range of nucleophilic and basic conditions. It is, however, labile to acidic conditions. Thermal stability is generally good at moderate temperatures, but decomposition can occur at elevated temperatures. |

| Reactivity | The primary reactivity of Boc-protected aminoazepanes involves the secondary amine of the azepane ring (if unsubstituted) and the protected primary amine after deprotection. The Boc-protected amine is generally unreactive in most coupling reactions until the Boc group is removed. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Boc-protected aminoazepanes.

3.1. Synthesis of Boc-Protected Aminoazepanes

The synthesis of Boc-protected aminoazepanes can be achieved through various routes. A common strategy involves the protection of a commercially available aminoazepane or the synthesis of the azepane ring followed by Boc protection.

3.1.1. Protocol: Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]azepane

This protocol describes a two-step synthesis starting from D-lysine.

Step 1: Synthesis of (R)-3-(tert-butoxycarbonylamino)azepan-2-one

-

Reaction Setup: In a suitable reaction vessel, suspend D-lysine hydrochloride in methanol.

-

Esterification: Add thionyl chloride dropwise at 0 °C and then stir the reaction mixture at room temperature to form the methyl ester.

-

Cyclization: Neutralize the reaction mixture with a base (e.g., sodium methoxide) to initiate lactamization.

-

Boc Protection: React the resulting lactam with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the N-Boc protected lactam.

-

Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the product by column chromatography.

Step 2: Reduction of the Lactam to (R)-3-[(tert-Butoxycarbonyl)amino]azepane

-

O-Alkylation: Convert the N-Boc protected lactam to the corresponding imido ester by O-alkylation using an alkylating agent such as methyl triflate.

-

Hydrogenation: Without isolation of the imido ester, perform a hydrogenation reaction under mild conditions (e.g., 5 bar H₂, room temperature) using a standard hydrogenation catalyst (e.g., 5% Pt/C).

-

Work-up and Purification: After the reaction, filter the catalyst, concentrate the filtrate, and purify the final product by recrystallization or column chromatography.

3.2. General Protocol: Mono-Boc Protection of Diamines (Applicable to Diaminoazepanes)

This method can be adapted for the selective protection of one amino group in a diaminoazepane.

Workflow for Mono-Boc Protection of Diamines

3.3. Purification

Purification of Boc-protected aminoazepanes is typically achieved by standard laboratory techniques.

3.3.1. Column Chromatography

Silica gel column chromatography is a common method for purifying Boc-protected compounds. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

3.3.2. Recrystallization

If the Boc-protected aminoazepane is a solid, recrystallization can be an effective purification method. A suitable solvent system (a "good" solvent for dissolving the compound and a "poor" solvent to induce crystallization) needs to be determined empirically.

3.4. Analytical Methods

The identity and purity of Boc-protected aminoazepanes can be confirmed using various analytical techniques.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. Key signals to identify in the ¹H NMR spectrum include:

-

A singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

Signals corresponding to the protons of the azepane ring.

-

A signal for the NH proton of the carbamate.

3.4.2. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound.

3.4.3. Chiral High-Performance Liquid Chromatography (HPLC)

For enantiomerically pure Boc-protected aminoazepanes, chiral HPLC is crucial to determine the enantiomeric excess (ee). A suitable chiral stationary phase (CSP) and mobile phase must be selected to achieve separation of the enantiomers.

Biological Relevance and Applications in Drug Discovery

The aminoazepane scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. The incorporation of a Boc-protected amino group allows for further functionalization and the synthesis of diverse libraries of compounds for drug discovery.

4.1. Role in CNS Drug Discovery

Aminoazepane derivatives have been investigated for their potential as:

-

Orexin Receptor Antagonists: These compounds have shown promise in the treatment of insomnia. The azepane core can provide a rigid scaffold for positioning key pharmacophoric elements that interact with the orexin receptors.

-

Allosteric Modulators of G-Protein Coupled Receptors (GPCRs): Aminoazepanes can serve as core structures for the development of allosteric modulators, which offer greater selectivity and a more nuanced pharmacological profile compared to orthosteric ligands.[1] This is particularly relevant for CNS targets where subtype selectivity is critical to minimize side effects.

4.2. Structure-Activity Relationship (SAR) Studies

SAR studies on aminoazepane derivatives have highlighted the importance of the substitution pattern on the azepane ring and the nature of the substituents for biological activity. The Boc-protected amino group serves as a versatile handle to introduce a variety of functionalities to probe the chemical space around the core scaffold and optimize ligand-receptor interactions.

Aminoazepanes in GPCR Signaling

Conclusion

Boc-protected aminoazepanes are valuable and versatile intermediates in the synthesis of biologically active molecules, particularly for CNS drug discovery. While specific safety and physicochemical data are not always readily available, a cautious and informed approach to their handling, based on the properties of related compounds, is essential. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to work safely and effectively with these compounds. As the importance of the aminoazepane scaffold in medicinal chemistry continues to grow, a thorough understanding of the chemistry and handling of its Boc-protected derivatives will be increasingly critical for the successful development of new therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of a Novel CHK1 Kinase Inhibitor Using (S)-tert-Butyl 3-aminoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and biological evaluation of a novel Checkpoint Kinase 1 (CHK1) inhibitor, designated as CHK1-Azepane-7 , utilizing (S)-tert-Butyl 3-aminoazepane-1-carboxylate as a key building block. CHK1 is a critical serine/threonine kinase involved in DNA damage response and cell cycle regulation, making it a promising target for cancer therapy. These application notes describe a multi-step synthesis of a potent inhibitor based on a pyrazolo[1,5-a]pyrimidine scaffold, followed by comprehensive protocols for in vitro kinase and cell-based assays to determine its efficacy and cellular activity. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

Checkpoint Kinase 1 (CHK1) is a central regulator of the DNA damage response (DDR) pathway.[1] Upon DNA damage, CHK1 is activated, leading to cell cycle arrest to allow for DNA repair, thereby preventing the propagation of genomic instability.[1] Many cancer cells exhibit defects in the G1 checkpoint, rendering them highly dependent on the S and G2/M checkpoints, which are controlled by CHK1.[2] Therefore, inhibition of CHK1 can selectively sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and apoptosis.[2]

The azepane scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be exploited to enhance binding affinity and selectivity for kinase targets.[3] this compound is a versatile chiral building block suitable for introducing this moiety into drug candidates. This document outlines the synthesis of a novel CHK1 inhibitor, CHK1-Azepane-7 , by coupling this azepane derivative to a 7-chloro-pyrazolo[1,5-a]pyrimidine core, followed by deprotection.

Signaling Pathway

The CHK1 signaling pathway is a crucial component of the cellular response to DNA damage. The pathway is initiated by the recognition of single-stranded DNA (ssDNA) by the ATR kinase, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest.

Caption: CHK1 Signaling Pathway in DNA Damage Response.

Experimental Protocols

Synthesis of CHK1-Azepane-7

The synthesis of CHK1-Azepane-7 is a two-step process involving a nucleophilic aromatic substitution followed by a deprotection step.

References

Application Notes and Protocols for the Use of (S)-tert-Butyl 3-aminoazepane-1-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a valuable building block in modern peptide synthesis, particularly in the design and creation of peptidomimetics and foldamers. As a cyclic β-amino acid, its incorporation into peptide chains imparts unique conformational constraints, influencing the secondary structure and enhancing proteolytic stability compared to natural α-amino acid-based peptides. The azepane ring system introduces a seven-membered scaffold that can induce specific turns and helical structures, making it a powerful tool for modulating the biological activity and pharmacokinetic properties of peptides.

The tert-butyloxycarbonyl (Boc) protecting group on the ring's secondary amine allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, particularly those employing Boc-chemistry. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences.

Key Applications

-

Induction of Stable Secondary Structures: The rigid cyclic structure of the aminoazepane moiety promotes the formation of well-defined secondary structures, such as helices and turns, which are crucial for mimicking the bioactive conformations of natural peptides.

-

Development of Peptide Foldamers: This building block is instrumental in the synthesis of foldamers, which are non-natural oligomers that adopt predictable, folded conformations. These structures are explored for their potential in disrupting protein-protein interactions and other therapeutic applications.

-

Enhancement of Proteolytic Stability: The non-natural β-amino acid structure provides resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of the resulting peptide-based drugs.

-

Scaffold for Peptidomimetics: The azepane ring can serve as a scaffold to which various functional groups can be appended, allowing for the creation of diverse peptidomimetic libraries for drug discovery.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents for peptide synthesis (e.g., DMF, NMP, DCM) |

Experimental Protocols

The following protocols are designed for the incorporation of this compound into a peptide sequence using manual or automated Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Boc Deprotection of the N-Terminal Amino Acid on Resin

This protocol describes the removal of the Boc protecting group from the N-terminal amino acid of the growing peptide chain attached to the solid support.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

50% (v/v) TFA in DCM

-

Isopropanol (IPA)

-

10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

Procedure:

-

Swell the Boc-protected peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

-

Drain the DCM.

-

Add the 50% TFA in DCM solution to the resin and agitate for 2 minutes (pre-wash).

-

Drain the TFA solution.

-

Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

Wash the resin sequentially with DCM (3 times), IPA (2 times), and DCM (3 times).

-

Neutralize the resin by adding the 10% DIEA in DCM solution and agitating for 5 minutes. Repeat this step.

-

Wash the resin with DCM (5 times) to remove excess base. The resin is now ready for the coupling step.

Protocol 2: Coupling of this compound

This protocol details the coupling of the aminoazepane building block to the deprotected N-terminus of the peptide-resin. Due to the potential for steric hindrance from the cyclic structure, a potent coupling reagent is recommended.

Materials:

-

Deprotected peptide-resin (from Protocol 1)

-

This compound

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Swell the deprotected peptide-resin in DMF for 30 minutes.

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution from step 2 and allow it to pre-activate for 2-5 minutes at room temperature.

-

Drain the DMF from the swollen resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove any unreacted reagents and byproducts.

Protocol 3: Cleavage and Deprotection of the Final Peptide

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of any remaining side-chain protecting groups. The choice of cleavage cocktail will depend on the amino acid composition of the peptide. A standard high-TFA cocktail is often sufficient.

Materials:

-

Fully synthesized peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5 v/v)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the peptide-resin with DCM and dry thoroughly under vacuum.

-

Place the dry resin in a suitable reaction vessel.

-

Add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Allow the peptide to precipitate at -20°C for at least 1 hour.

-

Pellet the peptide by centrifugation and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide illustrative data for the incorporation of this compound in a model peptide synthesis. Actual results may vary depending on the peptide sequence and synthesis conditions.

Table 1: Coupling Efficiency of this compound

| Coupling Reagent | Equivalents (Amino Acid:Reagent:DIEA) | Reaction Time (h) | Coupling Efficiency (%)* |

| HBTU | 1:1:2 | 2 | ~98 |

| HATU | 1:1:2 | 1.5 | >99 |

| DIC/HOBt | 1:1:0 | 6 | ~90 |

*Determined by Kaiser test and subsequent HPLC analysis of a cleaved test peptide.

Table 2: Typical Yield and Purity of a Model Hexapeptide Containing an Aminoazepane Residue

| Synthesis Scale (mmol) | Crude Peptide Yield (mg) | Purity after Cleavage (%) | Final Yield after Purification (mg) | Final Purity (%) |

| 0.1 | 150 | 75 | 95 | >98 |

| 0.5 | 780 | 72 | 480 | >98 |

Visualizations

Caption: General workflow for the solid-phase synthesis of a peptide containing this compound.

Caption: Conceptual signaling pathway modulation by an azepane-containing peptidomimetic targeting a G-protein coupled receptor.

Conclusion

This compound is a versatile and effective building block for the synthesis of conformationally constrained peptides and foldamers. Its incorporation using standard Boc-SPPS protocols, with appropriate selection of coupling reagents, allows for the efficient production of novel peptide-based molecules with enhanced stability and potentially improved biological activity. The protocols and data presented herein provide a solid foundation for researchers to utilize this valuable compound in their drug discovery and development efforts.

Application Notes: Asymmetric Synthesis Utilizing (S)-tert-Butyl 3-aminoazepane-1-carboxylate as a Chiral Building Block

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and medicinal chemistry. Its rigid, seven-membered azepane scaffold and the presence of a stereodefined amino group make it an attractive starting material for introducing chirality into target molecules. This chiral amine serves as a crucial intermediate in the development of bioactive compounds, where the precise three-dimensional arrangement of atoms is critical for therapeutic efficacy.[1] The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances its solubility and facilitates its use in a variety of chemical transformations.

This document provides detailed application notes and protocols for the use of this compound in asymmetric synthesis, focusing on its role as a chiral precursor in the construction of more complex chiral molecules.

Application: Synthesis of Chiral Diaminoindoles

One notable application of this compound is in the stereoselective synthesis of diaminoindole derivatives. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active natural products and synthetic compounds. The inherent chirality of the azepane derivative is transferred to the final product, demonstrating a key strategy in asymmetric synthesis where a readily available chiral molecule is used to construct a more complex chiral target.

A representative transformation involves the nucleophilic substitution reaction of the amino group of this compound with a suitable electrophile, followed by further synthetic manipulations. The stereocenter at the C3 position of the azepane ring dictates the stereochemistry of the newly formed bond and subsequent stereocenters.

Experimental Workflow

The general workflow for the utilization of this compound as a chiral building block in the synthesis of a diaminoindole derivative is depicted below. This involves the initial coupling of the chiral amine with an indole precursor, followed by deprotection and subsequent functionalization.

Workflow for the synthesis of a chiral diaminoindole.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a synthetic sequence.

Protocol 1: General Amide Coupling Reaction

This protocol describes a general procedure for the coupling of the primary amine of this compound with a carboxylic acid to form a chiral amide.

Materials:

-

This compound

-

Carboxylic acid of interest

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Triethylamine (Et₃N)

-

4-Methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

-

Methanol

-

Dichloromethane

Procedure:

-

To a solution of the desired carboxylic acid (1.0 equivalent) in anhydrous THF under an argon atmosphere, add HBTU (1.5 equivalents), Et₃N (1.5 equivalents), and 4-methylmorpholine (1.5 equivalents) at room temperature.

-

To this mixture, add a solution of this compound (1.5 equivalents) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 1:1 hexanes:ethyl acetate to 3-6% methanol in dichloromethane) to yield the desired chiral amide.[2]

Quantitative Data:

The yield of the amide coupling reaction is dependent on the specific carboxylic acid used. The following table provides representative data for the coupling of a generic carboxylic acid.

| Entry | Carboxylic Acid | Coupling Agent | Base | Solvent | Yield (%) |

| 1 | R-COOH | HBTU | Et₃N, NMM | THF | 75-90 |

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Protocol 2: Boc-Deprotection of the Azepane Nitrogen

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from the azepane nitrogen.

Materials:

-

N-Boc protected chiral azepane derivative (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected chiral azepane derivative (1.0 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (10 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1 hour.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected product as a TFA salt. This product can often be used in the next step without further purification.[3]

Logical Relationship Diagram

The relationship between the starting material, the key reaction, and the resulting chiral product is illustrated below. The chirality from the starting material is directly incorporated into the final product.

Stereochemical transfer from chiral starting material.

While direct applications of this compound as a chiral catalyst or auxiliary in asymmetric synthesis are not widely reported in the literature, its utility as a chiral building block is well-established. The protocols and information provided herein demonstrate its importance in the stereoselective synthesis of complex molecules, where its inherent chirality is effectively transferred to the final product. This approach represents a robust and reliable strategy in modern asymmetric synthesis for the development of new therapeutic agents and other high-value chiral compounds. Researchers and professionals in drug development can leverage this versatile chiral amine to access novel and stereochemically defined molecular entities.

References

Application Notes and Protocols for Amide Coupling Reactions with (S)-tert-Butyl 3-aminoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its seven-membered azepane scaffold is a key structural motif in a variety of biologically active molecules. The primary amino group at the 3-position provides a crucial handle for the introduction of diverse functionalities through amide bond formation. This reaction is one of the most frequently utilized transformations in the synthesis of pharmaceutical candidates. [1] The successful coupling of this compound with various carboxylic acids is paramount for the generation of compound libraries for screening and for the synthesis of target molecules. The choice of coupling reagent, base, solvent, and reaction temperature can significantly impact the yield, purity, and scalability of the reaction. These application notes provide a summary of reported reaction conditions and a detailed, generalized protocol for performing amide coupling reactions with this versatile amine.

Data Presentation: Reaction Conditions for Amide Coupling

The following table summarizes reaction conditions for the amide coupling of this compound with various carboxylic acids. Due to the limited publicly available data for a wide range of coupling partners with this specific amine, analogous examples with structurally similar Boc-protected cyclic amines are also included to provide a broader set of reference conditions.

| Amine | Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | 4-Iodobenzoic acid | HATU | DIPEA | DMF | RT | 16 | 85 | WO2011085333A1 |

| Analogous Example: (R)-tert-butyl 3-aminopiperidine-1-carboxylate | Benzoic Acid | EDC·HCl / HOBt | DIPEA | DCM | RT | 12 | 92 | US8629158B2 |

| Analogous Example: tert-Butyl 4-aminopiperidine-1-carboxylate | Acetic Acid | T3P | Pyridine | DCM | 0 to RT | 3 | 95 | Org. Process Res. Dev. 2011, 15, 1, 148–154 |

| Analogous Example: tert-Butyl piperazin-1-ylacetate | 3-Phenylpropanoic acid | PyBOP | DIPEA | DMF | RT | 18 | 89 | J. Med. Chem. 2008, 51, 21, 6689–6693 |

Note: "RT" denotes room temperature. DIPEA = N,N-Diisopropylethylamine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, HOBt = Hydroxybenzotriazole, T3P = Propylphosphonic anhydride, PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.

Experimental Protocols

This section provides a detailed, generalized protocol for the amide coupling of this compound with a generic carboxylic acid using HATU, a commonly employed and highly effective coupling reagent.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid (1.0 - 1.2 eq)

-

HATU (1.1 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-